molecular formula C12H14ClNO2 B14027105 (2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one

Cat. No.: B14027105
M. Wt: 239.70 g/mol
InChI Key: ZGOVTGCSMYXJFQ-GZMMTYOYSA-N
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Description

(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorobenzyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product. The industrial production process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted products with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-1-(4-Chlorobenzyl)-2,5-dimethylpiperidin-4-one oxime: A structurally similar compound with a piperidine ring instead of a morpholine ring.

    Ganirelix 1-4 peptide: Contains a chlorobenzyl group but differs in its peptide structure.

    PF-06651600: A Janus kinase 3 (JAK 3) inhibitor with a different core structure but similar functional groups.

Uniqueness

(2S,5R)-5-(4-Chlorobenzyl)-2-methylmorpholin-3-one is unique due to its specific morpholine ring structure and the presence of the chlorobenzyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

(2S,5R)-5-[(4-chlorophenyl)methyl]-2-methylmorpholin-3-one

InChI

InChI=1S/C12H14ClNO2/c1-8-12(15)14-11(7-16-8)6-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,14,15)/t8-,11+/m0/s1

InChI Key

ZGOVTGCSMYXJFQ-GZMMTYOYSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CO1)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC(CO1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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